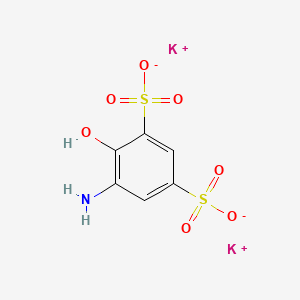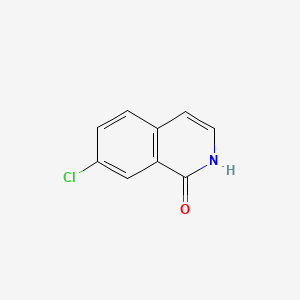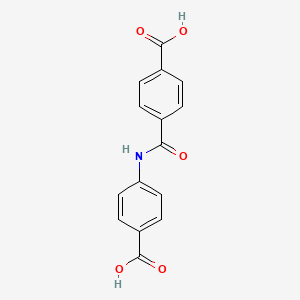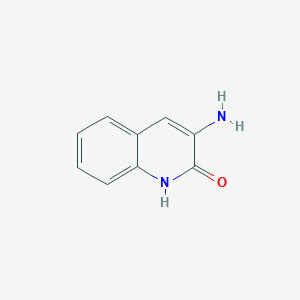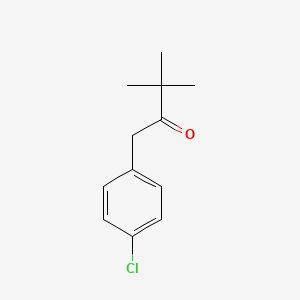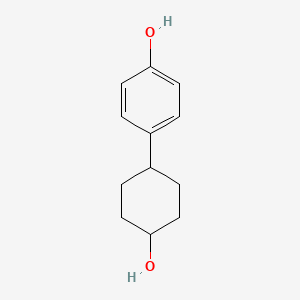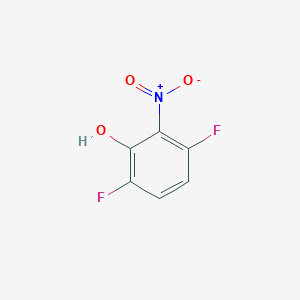
1,1,2,2,3,3-Hexafluorocyclopentane
Descripción general
Descripción
1,1,2,2,3,3-Hexafluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H4F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclopentane ring, making it a highly fluorinated and stable molecule.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexafluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of cyclopentane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the cyclopentane ring .
Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction conditions. These methods are designed to minimize the formation of by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexafluorocyclopentane undergoes various chemical reactions, including substitution, addition, and elimination reactions. Due to the presence of multiple fluorine atoms, the compound exhibits high reactivity towards nucleophiles and electrophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Addition Reactions: this compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: The compound can also undergo elimination reactions under basic conditions, leading to the formation of unsaturated fluorinated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexafluorocyclopentane has a wide range of applications in scientific research due to its unique chemical properties. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: In biological research, this compound is used as a probe to study the interactions between fluorinated compounds and biological molecules.
Industry: this compound is used in the production of specialty chemicals, including solvents, refrigerants, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexafluorocyclopentane is primarily based on its ability to interact with nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including substitution and addition reactions .
At the molecular level, the compound’s interactions with biological molecules are influenced by the strong electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s binding affinity and specificity towards target molecules, making it a valuable tool in medicinal chemistry and biological research .
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexafluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as:
1,1,2,2,3,3,4-Heptafluorocyclopentane: This compound has an additional fluorine atom compared to this compound, resulting in different chemical properties and reactivity.
cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane: This compound has two additional fluorine atoms and exhibits higher thermal stability and reactivity compared to this compound.
3,3,4,4,5,5-Hexafluorocyclopentene: This compound contains a double bond in the cyclopentane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated cyclopentane derivatives .
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITPAYPSRYWXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451221 | |
| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123768-18-3 | |
| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
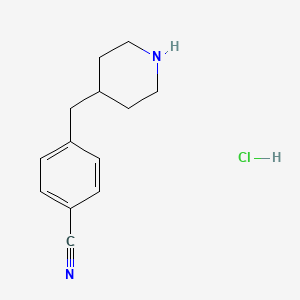
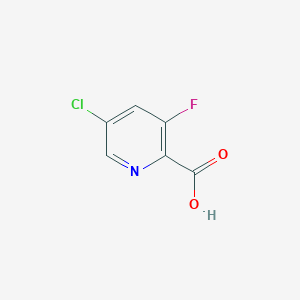
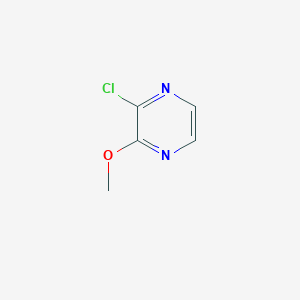

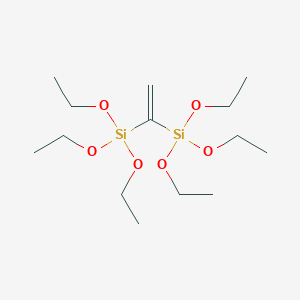
![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)
